4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane”.Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. However, I couldn’t find specific information on the molecular structure of “4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane”.Chemical Reactions Analysis
The chemical reactions that “4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane” undergoes would depend on its molecular structure and the conditions under which it is reacted. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its reactivity, stability, and uses. However, I couldn’t find specific information on the physical and chemical properties of “4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane”.Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Characterization : This compound has been synthesized and characterized, revealing insights into its molecular structure through X-ray diffraction studies. No significant intramolecular or intermolecular interactions were observed with the Lewis acidic boron atom (Coombs et al., 2006).
Allylating Reagent for Organic Synthesis
- Use in Organic Synthesis : It serves as an allylating reagent for preparing homoallylic alcohols and amines. It's characterized by NMR and can be purified by distillation. It's soluble in organic solvents and stable to air and water (Ramachandran & Gagare, 2010).
Continuous Flow Synthesis
- Continuous Flow Synthesis : A scalable process for its preparation from trimethylsilylpropyne and isopropyl pinacol borate was developed. This process addressed problems associated with typical aqueous workup and batch processes in production (Fandrick et al., 2012).
Development as a Building Block
- Building Block for Biologically Active Derivatives : It has been used to create new building blocks for synthesizing biologically active derivatives, showing its potential in drug development (Büttner et al., 2007).
Crystallography and DFT Studies
- Crystallographic and Conformational Analyses : Extensive crystallographic and conformational analyses have been conducted on derivatives of this compound, using density functional theory (DFT) for molecular structure calculations (Huang et al., 2021).
Electrochemical Properties
- Electrochemical Analyses : Comparative electrochemical studies of derivatives have been conducted, revealing insights into their oxidation potentials and anodic substitution reactions (Tanigawa et al., 2016).
Application in Organic Solar Cell
- Organic Solar Cell Applications : Derivatives of this compound have been utilized in the synthesis of new copolymers for organic solar cell applications, highlighting its potential in renewable energy technology (Meena et al., 2018).
Safety And Hazards
Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane”.
Future Directions
The future directions for research on “4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane” would depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on the future directions for this compound.
Please note that the information available is limited and may not fully cover all aspects requested. For more detailed information, it may be necessary to consult scientific literature or experts in the field.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-prop-1-enyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPMASWDWLENMV-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane | |
CAS RN |
83947-58-4, 72824-05-6 | |
Record name | 4,4,5,5-tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propen-1-ylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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